2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal
CAS No.:
Cat. No.: VC13609024
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO2 |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 2-methyl-2-[methyl(oxetan-3-yl)amino]propanal |
| Standard InChI | InChI=1S/C8H15NO2/c1-8(2,6-10)9(3)7-4-11-5-7/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | NFORXRXVDRXGHX-UHFFFAOYSA-N |
| SMILES | CC(C)(C=O)N(C)C1COC1 |
| Canonical SMILES | CC(C)(C=O)N(C)C1COC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a four-membered oxetane ring (C₃H₆O) fused to a methylamino-propanal group. The oxetane ring’s strained geometry increases polarity, while the propanal backbone provides reactivity for further functionalization. Key structural attributes include:
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Oxetane ring: Enhances solubility and reduces epimerization risk compared to carbonyl groups.
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Methylamino group: Facilitates hydrogen bonding and interactions with biological targets.
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Propanal moiety: Serves as a reactive site for condensation or reduction reactions.
Physicochemical Profile
Table 1 summarizes the compound’s critical properties:
The oxetane ring contributes to a 30–50% improvement in aqueous solubility compared to analogous carbonyl-containing compounds, as verified by partition coefficient studies.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-methyl-2-[methyl(oxetan-3-yl)amino]propanal typically involves a multi-step sequence:
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Oxetane derivatization: Reacting 3-oxetanamine with methylating agents to form methyl(oxetan-3-yl)amine.
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Aldol condensation: Coupling the amine with 2-methylpropanal under basic conditions to form the imine intermediate.
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Reduction: Catalytic hydrogenation or borohydride reduction stabilizes the aldehyde group.
Industrial-scale production, as reported by MolCore, achieves an 88% yield via optimized palladium-catalyzed cross-coupling and deprotection steps .
Process Optimization
Key challenges in synthesis include controlling stereochemistry and minimizing byproducts. Strategies such as:
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Catalyst selection: Palladium(II) acetate with tri-o-tolylphosphine improves coupling efficiency .
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Purification: Chromatography or crystallization ensures ≥98% purity for pharmaceutical use .
Applications in Pharmaceutical Research
Drug-Like Properties
The compound’s oxetane ring confers advantages over traditional scaffolds:
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Solubility: LogP values of −0.5 to 0.2, ideal for oral bioavailability.
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Permeability: Caco-2 cell assays show 2.5× higher permeability than carbonyl analogs.
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Metabolic stability: Reduced CYP3A4-mediated oxidation extends in vivo half-life.
Enzyme Inhibition
2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal serves as a precursor for N-acylethanolamine acid amidase (NAAA) inhibitors. Modifying the oxetane’s substituents adjusts inhibitory potency (IC₅₀ 26–1101 nM). For example:
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NAAA inhibitors: Block inflammation by preventing palmitoylethanolamide degradation.
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SGLT1/2 inhibitors: Derivatives show potential for diabetes treatment, though selectivity requires optimization .
Pharmacokinetic and Pharmacodynamic Insights
Absorption and Distribution
In vitro studies demonstrate:
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Caco-2 permeability: 12.5 × 10⁻⁶ cm/s, indicating efficient intestinal absorption.
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Plasma protein binding: 85–90%, suggesting moderate tissue distribution.
Metabolism and Excretion
The oxetane ring resists hepatic oxidation, with 70% of the compound excreted unchanged in urine. CYP3A4 mediates residual metabolism, producing inactive carboxylate metabolites.
Future Directions and Challenges
Expanding Therapeutic Targets
Ongoing research explores applications in:
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Oncology: Designing kinase inhibitors targeting EGFR or ALK.
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Neurodegeneration: Modulating amyloid-β aggregation via propanal derivatives.
Synthetic Innovations
Advances in flow chemistry and enzymatic catalysis could reduce production costs by 40% while improving enantiomeric excess .
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